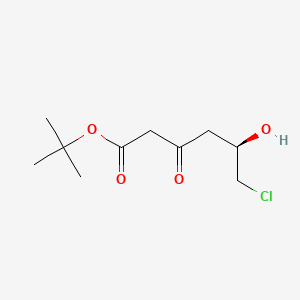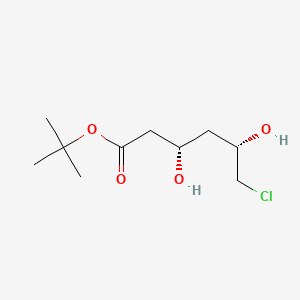
4-(4-Biphenylyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Biphenylyl)butanal is an organic compound with the molecular formula C16H16O It consists of a butanal group attached to a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Biphenylyl)butanal can be synthesized through several methods. One common synthetic route involves the reaction of 4-biphenylacetic acid with acrolein. The reaction is typically carried out in the presence of catalysts such as 1,4-diaza-bicyclo[2.2.2]octane, tetrakis(acetonitrile)copper(I) hexafluorophosphate, and tetrabutylammonium tetrachloroferrate(III) in dichloromethane under UV-irradiation and an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalysts and reaction conditions can be optimized to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Biphenylyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: 4-(4-Biphenylyl)butanoic acid.
Reduction: 4-(4-Biphenylyl)butanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Biphenylyl)butanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aldehydes with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Biphenylyl)butanal involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The biphenyl moiety can participate in π-π interactions, influencing the compound’s behavior in various environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Biphenylyl)butanoic acid
- 4-(4-Biphenylyl)butanol
- 4-(4-Biphenylyl)butanone
Uniqueness
4-(4-Biphenylyl)butanal is unique due to the presence of both an aldehyde group and a biphenyl moiety This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis
Eigenschaften
IUPAC Name |
4-(4-phenylphenyl)butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-13H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDLIPCWARWGPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695516 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122854-65-3 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)butanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfinyl]phenoxy]acetic acid](/img/structure/B570767.png)


![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)





